molecular formula C12H19N5O4 B6977572 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone

1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone

Cat. No.: B6977572
M. Wt: 297.31 g/mol
InChI Key: KCYHNEBQGDJSCZ-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitropyrazole moiety

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-10-7-14(4-5-18)2-3-16(10)12(19)9-15-8-11(6-13-15)17(20)21/h6,8,10,18H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYHNEBQGDJSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Intermediate: The starting material, 2-methylpiperazine, is reacted with ethylene oxide to introduce the hydroxyethyl group, forming 4-(2-hydroxyethyl)-2-methylpiperazine.

    Coupling with Nitropyrazole: The intermediate is then coupled with 4-nitropyrazole using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 1-[4-(2-Oxoethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone.

    Reduction: 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-aminopyrazol-1-yl)ethanone.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the nitropyrazole moiety could participate in redox reactions or act as a pharmacophore. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Lacks the nitropyrazole moiety, making it less versatile in certain chemical reactions.

    4-Nitropyrazole: Does not contain the piperazine ring, limiting its potential interactions with biological targets.

    2-Methylpiperazine: Missing both the hydroxyethyl and nitropyrazole groups, reducing its applicability in medicinal chemistry.

Uniqueness: 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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